molecular formula C5H12Cl6N6S3 B14714698 Thiourea--hexachloroethane (3/1) CAS No. 13861-26-2

Thiourea--hexachloroethane (3/1)

Cat. No.: B14714698
CAS No.: 13861-26-2
M. Wt: 465.1 g/mol
InChI Key: PTSFIQDLSREUEV-UHFFFAOYSA-N
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Description

Thiourea–hexachloroethane (3/1), denoted as [(NH₂)₂CS]₃·C₂Cl₆, is a non-stoichiometric inclusion compound characterized by a host-guest structure. The host framework consists of thiourea molecules forming a unidirectional hydrogen-bonded network with channels that encapsulate hexachloroethane (C₂Cl₆) guest molecules . This compound exhibits unique structural and dynamical properties due to the mismatch in periodicity between the host (thiourea) and guest (C₂Cl₆) sublattices, leading to the formation of domain walls separating finite molecular chains .

Key features include:

  • Phase Transitions: A first-order phase transition occurs near 96 K, identified via heat capacity anomalies and nuclear quadrupole resonance (NQR) spectral changes .
  • Guest Dynamics: The guest sublattice displays reorientational motion above 90 K, accompanied by a disordered-to-ordered transition, while low-temperature phases (<60 K) exhibit torsional vibrations and soliton-like domain wall propagation .
  • NQR Signatures: Broad ³⁵Cl NQR spectra with two or three maxima reflect the structural heterogeneity of the guest sublattice, distinguishing it from conventional incommensurate systems .

Properties

CAS No.

13861-26-2

Molecular Formula

C5H12Cl6N6S3

Molecular Weight

465.1 g/mol

IUPAC Name

1,1,1,2,2,2-hexachloroethane;thiourea

InChI

InChI=1S/C2Cl6.3CH4N2S/c3-1(4,5)2(6,7)8;3*2-1(3)4/h;3*(H4,2,3,4)

InChI Key

PTSFIQDLSREUEV-UHFFFAOYSA-N

Canonical SMILES

C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea–hexachloroethane (3/1) involves the reaction of thiourea with hexachloroethane under controlled conditions. One common method is to dissolve thiourea in a suitable solvent, such as ethanol, and then add hexachloroethane to the solution. The mixture is then allowed to crystallize, forming the inclusion compound. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the proper formation of the crystalline structure .

Industrial Production Methods

Industrial production of thiourea–hexachloroethane (3/1) follows similar principles but on a larger scale. The process involves the use of industrial reactors where thiourea and hexachloroethane are mixed in precise ratios. The mixture is then subjected to controlled crystallization processes, often involving temperature regulation and solvent evaporation techniques to obtain the desired inclusion compound .

Chemical Reactions Analysis

Types of Reactions

Thiourea–hexachloroethane (3/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thiourea–hexachloroethane (3/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of thiourea–hexachloroethane (3/1) involves the formation of hydrogen bonds between the thiourea molecules and the hexachloroethane molecules. These hydrogen bonds create a stable inclusion compound with unique structural properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components through its sulfur and chlorine atoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea–hexachloroethane (3/1) belongs to a class of thiourea-based inclusion compounds. Below, its properties are contrasted with analogous systems, focusing on structural, thermodynamic, and dynamic aspects.

Structural Comparison

Property Thiourea–C₂Cl₆ (3/1) Typical Thiourea Inclusion Compounds (e.g., Thiourea–CCl₄)
Guest Arrangement Two distinct finite molecular chains separated by domain walls Uniform or commensurate guest-host alignment
Periodicity Mismatch Non-ideal, non-stoichiometric; guest-host periodicities differ significantly Often stoichiometric with matched periodicities
Domain Wall Dynamics Soliton-like propagation of domain walls along channels Static or minimally dynamic domain structures

Thermodynamic Behavior

Property Thiourea–C₂Cl₆ (3/1) Similar Channel Inclusion Compounds (e.g., Urea–n-Alkane)
Phase Transition Sharp heat capacity peak at 95.6 K with relaxation effects Broad transitions at higher temperatures (e.g., 150–200 K)
Entropy Change Significant entropy reduction at 96 K due to guest ordering Smaller entropy changes due to weaker guest-host interactions

Dynamic Properties

Property Thiourea–C₂Cl₆ (3/1) Other Halogenated Guest Systems (e.g., Thiourea–CBr₄)
NQR Linewidth Broad spectra with multiple maxima (40.4–41.0 MHz) due to EFG fluctuations Narrower lines indicative of homogeneous guest environments
Spin-Lattice Relaxation Anomalously fast relaxation for low-frequency NQR lines (attributed to domain walls) Uniform relaxation rates across resonance lines

Key Research Findings

Domain Wall Dynamics : NMR cross-relaxation studies reveal ultraslow correlated translational-rotational motion of domain walls (~10⁻³–10⁻⁶ s⁻¹), absent in stoichiometric analogs .

Thermal Hysteresis : The 96 K phase transition exhibits rate-dependent hysteresis, suggesting metastable states during ordering .

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